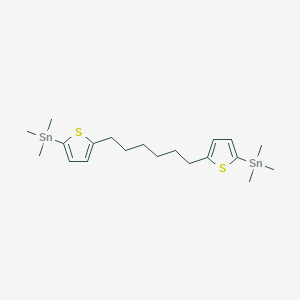![molecular formula C30H21N5O2S3 B12091427 S-2-Benzothiazolyl (alphaZ)-5-amino-I+/--[(triphenylmethoxy)imino]-1,2,4-thiadiazole-3-ethanethioate CAS No. 209467-59-4](/img/structure/B12091427.png)
S-2-Benzothiazolyl (alphaZ)-5-amino-I+/--[(triphenylmethoxy)imino]-1,2,4-thiadiazole-3-ethanethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(1,3-BENZOTHIAZOL-2-YL) (2Z)-2-(5-AMINO-1,2,4-THIADIAZOL-3-YL)-2-TRITYLOXYIMINO-ETHANETHIOATE: is a complex organic compound with a molecular formula of C30H21N5O2S3 and a molecular weight of 579.72 g/mol . This compound features a benzothiazole ring, a thiadiazole ring, and a trityloxyimino group, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(1,3-BENZOTHIAZOL-2-YL) (2Z)-2-(5-AMINO-1,2,4-THIADIAZOL-3-YL)-2-TRITYLOXYIMINO-ETHANETHIOATE typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and thiadiazole intermediates, followed by their coupling under specific conditions to form the final compound. Common reagents used in these reactions include sulfur, amines, and various oxidizing agents .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to monitor the reaction progress and ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
S-(1,3-BENZOTHIAZOL-2-YL) (2Z)-2-(5-AMINO-1,2,4-THIADIAZOL-3-YL)-2-TRITYLOXYIMINO-ETHANETHIOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and trityloxyimino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
S-(1,3-BENZOTHIAZOL-2-YL) (2Z)-2-(5-AMINO-1,2,4-THIADIAZOL-3-YL)-2-TRITYLOXYIMINO-ETHANETHIOATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of S-(1,3-BENZOTHIAZOL-2-YL) (2Z)-2-(5-AMINO-1,2,4-THIADIAZOL-3-YL)-2-TRITYLOXYIMINO-ETHANETHIOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
S-2-BENZOTHIAZOLYL (Z)-2-(5-AMINO-1,2,4-THIADIAZOL-3-YL)-2-METHOXYIMINO THIOACETATE: Similar structure but with a methoxyimino group instead of a trityloxyimino group.
(2Z)-2-(5-AMINO-1,2,4-THIADIAZOL-3-YL)-1-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-2-[(TRIPHENYLMETHOXY)IMINO]ETHAN-1-ONE: Another isomer with slight structural variations.
Uniqueness
The uniqueness of S-(1,3-BENZOTHIAZOL-2-YL) (2Z)-2-(5-AMINO-1,2,4-THIADIAZOL-3-YL)-2-TRITYLOXYIMINO-ETHANETHIOATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its trityloxyimino group, in particular, may offer unique reactivity and interaction profiles compared to similar compounds .
Properties
CAS No. |
209467-59-4 |
|---|---|
Molecular Formula |
C30H21N5O2S3 |
Molecular Weight |
579.7 g/mol |
IUPAC Name |
S-(1,3-benzothiazol-2-yl) (2E)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-trityloxyiminoethanethioate |
InChI |
InChI=1S/C30H21N5O2S3/c31-28-33-26(35-40-28)25(27(36)39-29-32-23-18-10-11-19-24(23)38-29)34-37-30(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-19H,(H2,31,33,35)/b34-25+ |
InChI Key |
OOEJURIZMJWXJB-YQCHCMBFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O/N=C(\C4=NSC(=N4)N)/C(=O)SC5=NC6=CC=CC=C6S5 |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)ON=C(C4=NSC(=N4)N)C(=O)SC5=NC6=CC=CC=C6S5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[6-[6-[4,5-Dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]-5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate](/img/structure/B12091360.png)

![Oxazole, 2,2'-[(1S)-2,2',3,3'-tetrahydro-1,1'-spirobi[1H-indene]-7,7'-diyl]bis[4,5-dihydro-4-(phenylmethyl)-, (4S,4'S)-](/img/structure/B12091379.png)


![(Butan-2-yl)[1-(4-iodophenyl)ethyl]amine](/img/structure/B12091391.png)
![1-(2,4,6-Trimethylphenyl)-3-[(2S)-4-methylpentanoic acid]imidazolium chloride](/img/structure/B12091392.png)

![tert-butyl N-[3-(3,4-dihydroxyphenyl)-1-(dimethylamino)-1-oxopropan-2-yl]carbamate](/img/structure/B12091404.png)



